molecular formula C8H10N2O2 B586541 (S)-3-Amino-3-(pyridin-2-YL)propanoic acid CAS No. 149196-85-0

(S)-3-Amino-3-(pyridin-2-YL)propanoic acid

Cat. No.: B586541
CAS No.: 149196-85-0
M. Wt: 166.18
InChI Key: WCLGSNNEAOFFCL-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-3-(pyridin-2-YL)propanoic acid is an organic compound that features both an amino group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(pyridin-2-YL)propanoic acid typically involves the use of pyridine derivatives and amino acids. One common method involves the reaction of pyridine-2-carboxaldehyde with an amino acid derivative under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled environments to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(pyridin-2-YL)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

(S)-3-Amino-3-(pyridin-2-YL)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(pyridin-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Amino-3-(pyridin-2-YL)propanoic acid is unique due to its specific combination of an amino group and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

(3S)-3-amino-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-6(5-8(11)12)7-3-1-2-4-10-7/h1-4,6H,5,9H2,(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLGSNNEAOFFCL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.